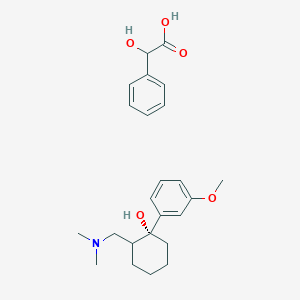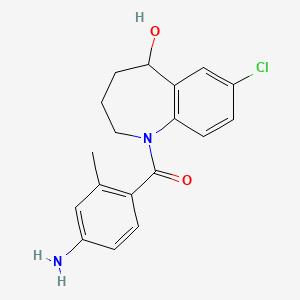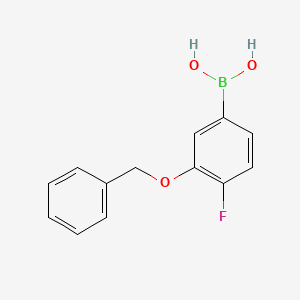
3-Benzyloxy-4-fluorophenylboronic acid
Übersicht
Beschreibung
3-Benzyloxy-4-fluorophenylboronic acid is a chemical compound with the molecular formula C13H12BFO3 and a molecular weight of 246.05 . It is a solid substance that is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string OB(O)c1ccc(OCc2ccccc2)c(F)c1 . This indicates that the compound contains a boronic acid group (B(OH)2) attached to a benzene ring, which is further substituted with a benzyloxy group and a fluorine atom .Chemical Reactions Analysis
As a boronic acid, this compound can participate in Suzuki-Miyaura coupling reactions . These reactions are widely used in organic chemistry for the formation of carbon-carbon bonds .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 428.0±55.0 °C . It has a density of 1.3±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Fluorescent Probe Development
3-Benzyloxy-4-fluorophenylboronic acid and its derivatives are employed in the development of fluorescent probes. These compounds have been found effective in sensing various cations and changes in pH levels. For instance, specific derivatives show sensitivity to the pH change at pH 7-8, resulting in significant fluorescence enhancement under basic conditions, making them suitable for applications in biological and chemical sensing (Tanaka et al., 2001).
Anticancer Research
In the field of oncology, certain phenylboronic acid and benzoxaborole derivatives, closely related to this compound, have demonstrated promising antiproliferative and proapoptotic effects. These compounds, through their specific actions, can induce cell cycle arrest and apoptosis in cancer cells, as observed in studies involving ovarian cancer cell lines (Psurski et al., 2018).
Detection of Nitroaromatic Compounds
This compound derivatives are also used in creating chemosensors for the detection of nitroaromatic compounds like picric acid in water samples. Their high selectivity and sensitivity make them valuable in environmental protection and security-related applications (Luo et al., 2017).
Synthesis and Structural Analysis
This compound is instrumental in the synthesis and structural analysis of complex organic molecules. For example, its reaction with morpholine forms specific benzoxaborole compounds, which are studied for their hydrogen-bonded dimer motifs and molecular structures (Sporzyński et al., 2005).
Spectroscopic Studies
Detailed spectroscopic studies using techniques like FT-IR and Raman spectroscopy have been conducted on phenylboronic acid derivatives, including this compound. These studies are crucial in understanding the adsorption mechanisms and molecular interactions of these compounds, which have implications in materials science and surface chemistry (Piergies et al., 2013).
Biomedical Imaging
These compounds are also used in the development of near-infrared fluorescent probes for biomedical imaging. They have been applied in detecting substances like benzoyl peroxide in real samples and in live cell and zebrafish imaging, demonstrating their potential in medical diagnostics and research (Tian et al., 2017).
Crystallography and Luminescence Studies
In crystallography, derivatives of this compound are used to study the effects of electron-withdrawing and electron-donating groups on luminescent properties in lanthanide coordination compounds. Such studies contribute to the development of materials with specific optical properties (Sivakumar et al., 2010).
Antifungal Activity
Research has also been conducted to explore the antifungal activity of benzoxaborole derivatives, revealing their significant inhibitory action against various fungal strains. This makes them candidates for development into new antifungal agents (Wieczorek et al., 2014).
Catalysis and Synthesis
Finally, this compound and its derivatives are used in catalysis, aiding in the synthesis of complex organic molecules. This includes its role in the synthesis of boroxine-linked aluminum complexes and other organometallic compounds, which are important in the field of synthetic chemistry (Ma et al., 2011).
Wirkmechanismus
Target of Action
3-Benzyloxy-4-fluorophenylboronic acid is primarily used as a reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of this compound are the carbon atoms in the molecules that it reacts with .
Mode of Action
The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with formally electrophilic organic groups . In the transmetalation step, formally nucleophilic organic groups, such as this compound, are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key pathway in which this compound is involved . This reaction allows for the formation of new carbon–carbon bonds, which is a fundamental process in organic synthesis . The downstream effects include the synthesis of various organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
Like other boronic acids, it is likely to have good stability and reactivity, which are important for its role in the suzuki–miyaura coupling reaction .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds . This enables the synthesis of a wide range of organic compounds, including complex molecules used in pharmaceuticals and polymers .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the reaction can proceed under a wide range of conditions, making it a versatile tool in organic synthesis . It should be noted that the compound should be handled with care to avoid skin and eye irritation, and inhalation .
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 3-Benzyloxy-4-fluorophenylboronic acid are not mentioned in the sources, boronic acids are generally useful in the development of novel biologically active compounds . They are also important reagents in various coupling reactions, suggesting potential applications in the synthesis of complex organic molecules .
Biochemische Analyse
Biochemical Properties
3-Benzyloxy-4-fluorophenylboronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound is known to interact with various enzymes, proteins, and other biomolecules, facilitating the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . The boronic acid group in this compound can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and sensors .
In biochemical reactions, this compound can interact with enzymes such as proteases and kinases, potentially inhibiting their activity by binding to their active sites. This interaction can lead to the modulation of various cellular processes, including signal transduction and metabolic pathways . Additionally, the compound’s ability to form stable complexes with biomolecules makes it useful in the development of diagnostic assays and therapeutic agents .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are of great interest to researchers. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can inhibit the activity of specific kinases, leading to alterations in phosphorylation patterns and downstream signaling events . This can result in changes in gene expression and cellular responses to external stimuli.
Furthermore, this compound has been observed to affect cellular metabolism by interacting with metabolic enzymes and altering the flux of metabolites through various pathways . This can have significant implications for cell growth, differentiation, and survival, making the compound a valuable tool for studying cellular processes and developing new therapeutic strategies .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules, particularly those containing diol groups . This interaction is facilitated by the boronic acid functional group, which can undergo reversible covalent bonding with diols and other nucleophiles. This property allows this compound to act as an enzyme inhibitor by binding to the active sites of enzymes and preventing their normal function .
Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins . This can lead to changes in the expression of specific genes and subsequent alterations in cellular function. The compound’s ability to interact with multiple biomolecules and pathways highlights its potential as a versatile tool in biochemical research and drug development .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term interactions with cellular components . The compound is generally stable under inert atmosphere and at temperatures between 2-8°C . Prolonged exposure to environmental conditions or reactive species can lead to degradation and loss of activity .
Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models . These effects may include alterations in cell signaling, gene expression, and metabolic pathways, which can persist even after the compound has been removed from the experimental system . Understanding the temporal dynamics of this compound is crucial for optimizing its use in research and therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . At low doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways . As the dosage increases, the potential for toxic or adverse effects also rises . High doses of this compound can lead to significant disruptions in cellular function, including oxidative stress, apoptosis, and inflammation .
Threshold effects have been observed in animal studies, where a certain dosage level is required to achieve a measurable biological response . Beyond this threshold, the effects of this compound can become more pronounced and potentially harmful . Careful consideration of dosage and administration is essential for maximizing the compound’s therapeutic potential while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism . The compound can influence metabolic flux by modulating the activity of key enzymes, such as kinases and proteases, which play critical roles in energy production, biosynthesis, and signal transduction . These interactions can lead to changes in metabolite levels and overall metabolic homeostasis .
Additionally, this compound can affect the balance of reactive oxygen species and antioxidant defenses within cells . By modulating the activity of enzymes involved in oxidative stress responses, the compound can influence cellular redox status and contribute to the regulation of cell survival and apoptosis . Understanding the metabolic pathways influenced by this compound is crucial for elucidating its biological effects and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity . The compound can be transported across cell membranes through passive diffusion or active transport mechanisms involving specific transporters and binding proteins . Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm, nucleus, and organelles .
The distribution of this compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding affinity to extracellular matrix components . These factors can affect the compound’s bioavailability and overall efficacy in therapeutic applications . Understanding the transport and distribution dynamics of this compound is essential for optimizing its use in research and clinical settings .
Subcellular Localization
The subcellular localization of this compound can significantly impact its activity and function . The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications that influence its localization . For example, this compound may accumulate in the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression .
Additionally, the compound’s localization to organelles such as mitochondria or lysosomes can affect its role in cellular metabolism and stress responses . By targeting specific subcellular compartments, this compound can exert localized effects that contribute to its overall biological activity . Understanding the mechanisms that govern the subcellular localization of this compound is crucial for elucidating its mode of action and potential therapeutic applications .
Eigenschaften
IUPAC Name |
(4-fluoro-3-phenylmethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BFO3/c15-12-7-6-11(14(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKHJFAOVBXUDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)OCC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659375 | |
| Record name | [3-(Benzyloxy)-4-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
957034-74-1 | |
| Record name | [3-(Benzyloxy)-4-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,4'-[1,2-Ethenediylbis(4,1-phenyleneiminocarbonyl)]bis(N-butyl-N,N-dimethylbenzenemethanaminium) Dichloride](/img/structure/B1436975.png)
![2-[3-[1-[6-[4-[[2-[[4-[2-(3,4-Dichlorophenyl)ethylamino]-6-[5-[3-(trifluoromethyl)phenyl]sulfonyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-1,3,5-triazin-2-yl]amino]-1,3-dihydroindene-2-carbonyl]amino]butylamino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonic acid](/img/structure/B1436976.png)
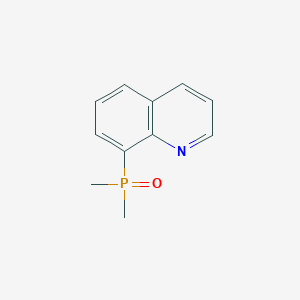

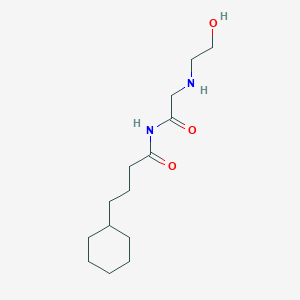

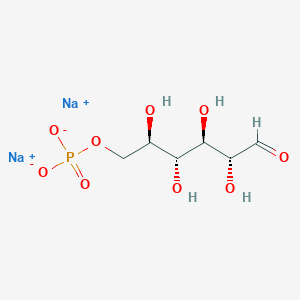
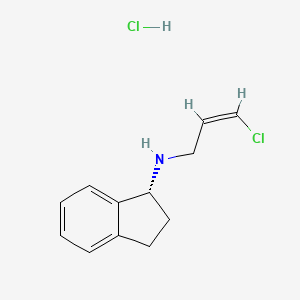
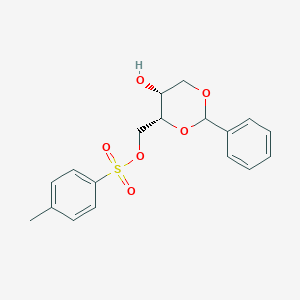
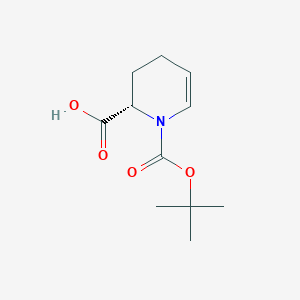
![1-[(4,4-Dimethyl-2-phenylcyclohexen-1-yl)methyl]piperazine](/img/structure/B1436992.png)

